4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the isoxazole family, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom. The specific structure of 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate contributes to its reactivity and utility in synthetic chemistry and biological research.
The compound can be synthesized through established chemical methods, primarily involving the reaction of 4-chloro-5-phenylisoxazole with diethyl phosphorochloridate under controlled conditions. This synthesis is typically conducted in anhydrous environments to prevent hydrolysis and ensure high yields.
4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate is classified as an organophosphate due to the presence of phosphate groups. It falls under the category of phosphorus-containing compounds, which are known for their diverse biological activities and applications in agrochemicals and pharmaceuticals.
The synthesis of 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate generally involves a two-step process:
The reaction is usually performed at room temperature or slightly elevated temperatures to promote complete conversion. Continuous flow reactors may be employed in industrial settings to enhance efficiency and yield. Purification methods, including recrystallization or chromatography, are utilized to isolate the final product in high purity.
The molecular formula of 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate is C13H15ClNO5P, with a molecular weight of 331.69 g/mol. The structural representation includes:
The InChI key for this compound is BBCWAAAUDNPDNG-UHFFFAOYSA-N, and its canonical SMILES notation is CCOP(=O)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2.
4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate can undergo several chemical reactions:
The mechanism of action for 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate involves its interaction with biological targets, which may include enzymes or receptors that recognize phosphorylated compounds. The phosphorylation can affect the activity of these targets, leading to various biological effects.
The compound typically appears as a crystalline solid. Its melting point and solubility characteristics may vary based on purity and specific synthesis conditions.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C13H15ClNO5P |
Molecular Weight | 331.69 g/mol |
CAS Number | 32306-30-2 |
IUPAC Name | (4-chloro-5-phenyl-1,2-oxazol-3-yl) diethyl phosphate |
These properties indicate that the compound has moderate stability under standard laboratory conditions but may be sensitive to hydrolysis.
4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate has potential applications in:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5